(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide
Description
This compound is a benzothiazole derivative characterized by a Z-configuration at the thiazolidinylidene double bond. Key structural features include:
- Benzo[d]thiazole core: A bicyclic aromatic system with a sulfur and nitrogen atom in the thiazole ring.
- 3-(2-Methoxyethyl) substituent: A flexible ether-linked chain that may influence solubility and pharmacokinetics.
- 1-Naphthamide moiety: A naphthalene-based amide group contributing to lipophilicity and π-π stacking interactions.
This compound’s stereoelectronic properties suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide derivatives.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-28-12-11-24-18-10-9-15(30(22,26)27)13-19(18)29-21(24)23-20(25)17-8-4-6-14-5-2-3-7-16(14)17/h2-10,13H,11-12H2,1H3,(H2,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTGRPRPPAAYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures have been observed to exhibit excited-state hydrogen bonds and proton transfers affected by solvent polarity. This suggests that the compound may interact with its targets in a similar manner, but further studies are needed to confirm this.
Biochemical Pathways
Compounds with similar structures have been observed to affect the potential energy curves, suggesting that they may influence the excited state intramolecular proton transfer (esipt) reaction
Result of Action
Compounds with similar structures have shown good cytotoxicity against tested cell lines, suggesting that this compound may have similar effects
Action Environment
It has been observed that the excited state intramolecular proton transfer (esipt) reaction of compounds with similar structures is gradually inhibited by increasing solvent polarity. This suggests that environmental factors such as solvent polarity could potentially influence the action of this compound.
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration, including a benzo[d]thiazole moiety and a sulfamoyl group, which are associated with various pharmacological effects.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 300.36 g/mol
- Key Functional Groups :
- Sulfamoyl group
- Benzo[d]thiazole ring
- Naphthamide moiety
The biological activity of this compound is believed to stem from its interactions with specific biological targets. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Properties : The sulfonamide component is known for its ability to inhibit bacterial folate synthesis, suggesting potential antibacterial activity.
- Anticancer Activity : Computational predictions indicate that it may target pathways involved in tumor growth and proliferation, similar to other compounds with structural analogies.
Biological Activity Studies
Research on this compound has primarily focused on its antimicrobial and anticancer properties. Below is a summary of findings from various studies:
| Study Type | Findings |
|---|---|
| Antimicrobial Assays | The compound showed activity against several bacterial strains, indicating potential as an antibiotic. |
| Cytotoxicity Tests | Preliminary data suggest cytotoxic effects on human cancer cell lines, supporting its potential as an anticancer agent. |
| Molecular Docking Studies | Computational models indicate strong binding affinity to enzymes involved in metabolic pathways related to cancer and bacterial infections. |
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfamoyl group | Antibacterial |
| 5-Methyl-1,3-thiazole-4-carboxylic acid | Thiazole ring | Antifungal |
| 2-Amino-5-thiazolecarboxylic acid | Thiazole ring with amino group | Anticancer |
These comparisons highlight the potential of this compound as a lead compound in drug development.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Antimicrobial Activity Study : In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic candidate.
- Cytotoxicity Evaluation : A study involving various human cancer cell lines revealed that the compound exhibited significant cytotoxic effects, leading to cell death through apoptosis.
- Molecular Interaction Studies : Advanced computational techniques such as molecular docking have been utilized to predict how this compound interacts with target enzymes, providing insights into its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related molecules from the evidence, focusing on core scaffolds, substituents, and functional groups.
Physicochemical Properties
- Polarity : The sulfamoyl group in the target compound increases hydrophilicity compared to nitro (6c) or chlorophenyl (6m) substituents in triazole analogues.
- Lipophilicity : The 1-naphthamide group enhances lipophilicity relative to benzamide derivatives () or simpler phenylacetamides (6a-m).
- Molecular Weight : The target compound (~450–500 g/mol) is heavier than triazole derivatives (e.g., 6m: 393.11 g/mol) due to the naphthamide and sulfamoyl groups.
Spectroscopic Comparisons
- IR Spectroscopy :
- NMR Spectroscopy :
Research Findings and Implications
- Synthetic Challenges : Unlike triazole derivatives, the Z-configuration in the target compound requires precise stereochemical control, possibly via low-temperature crystallization.
- Activity Prediction : The sulfamoyl group may confer selectivity toward sulfonamide-sensitive targets, distinguishing it from nitro- or carbamoyl-containing analogues.
Q & A
Q. Basic
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, sulfamoyl S=O at ~1300 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves proton environments (e.g., methoxyethyl CH₃O at δ ~3.3 ppm) and carbon connectivity .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ matching calculated values within 0.001 Da) .
- X-ray crystallography : Definitive for stereochemistry (e.g., C–S bond angles in thiazole rings) .
How to resolve contradictions in biological activity data across studies?
Q. Advanced
- Assay validation : Use standardized cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., cisplatin) .
- Purity verification : HPLC (>95% purity) and elemental analysis ensure compound integrity .
- Dose-response curves : EC₅₀/IC₅₀ comparisons under consistent conditions (pH, serum concentration) .
- Meta-analysis : Cross-reference SAR trends from structurally similar compounds (e.g., thiadiazole derivatives with nitro groups enhancing antimicrobial activity) .
What in vitro models are suitable for preliminary cytotoxicity evaluation?
Q. Basic
- Cell lines : Human cancer lines (e.g., MCF-7, A549) for antitumor potential .
- Assays : MTT (viability), Annexin V (apoptosis), and ROS detection .
- Controls : Include untreated cells and reference drugs (e.g., doxorubicin) .
- Protocols : 24–72 hr exposure periods, triplicate replicates .
How do computational methods support SAR studies for derivatives?
Q. Advanced
- Molecular docking : Predict binding to targets (e.g., STING protein) using AutoDock Vina .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on sulfamoyl) with activity .
- DFT calculations : Analyze charge distribution in the benzo[d]thiazole ring for reactivity insights .
- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP for bioavailability) .
How to ensure reproducibility in synthesizing sulfamoyl-containing intermediates?
Q. Basic
- Azide preparation : React 2-chloroacetamides with NaN₃ in toluene/H₂O (8:2) under reflux .
- Moisture control : Use anhydrous Na₂SO₄ during extraction .
- Recrystallization : Ethanol or acetone for high-purity sulfamoyl intermediates .
What strategies reduce byproducts during thiazole ring closure?
Q. Advanced
- Stoichiometry : Equimolar ratios of thiols and carbonyl precursors minimize dimerization .
- Flow chemistry : Continuous reactors (e.g., Omura-Sharma-Swern oxidation) improve yield and selectivity .
- Microwave-assisted synthesis : Accelerates cyclization (e.g., 10 min vs. 6 hr conventional heating) .
- Byproduct trapping : Add molecular sieves to absorb H₂O in cyclodehydration reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
